

Physicochemical Properties of 2-Methoxy-4-(2-nitroviny)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methoxy-4-(2-nitroviny)phenol**

Cat. No.: **B361433**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(2-nitroviny)phenol is a synthetic organic compound with the molecular formula C₉H₉NO₄.^[1] Its structure, featuring a phenol ring substituted with methoxy, and a nitroviny group, suggests potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of **2-Methoxy-4-(2-nitroviny)phenol**, alongside detailed experimental protocols for their determination. The guide also explores a relevant biological signaling pathway associated with a structurally similar compound, offering insights into its potential pharmacological relevance.

Physicochemical Data

A summary of the available quantitative data for **2-Methoxy-4-(2-nitroviny)phenol** and related compounds is presented in Table 1. It is important to note that experimentally determined data for the title compound are limited in the public domain.

Property	Value	Compound	Source
Molecular Formula	C ₉ H ₉ NO ₄	2-Methoxy-4-(2-nitrovinyl)phenol	[1]
Molecular Weight	195.17 g/mol	2-Methoxy-4-(2-nitrovinyl)phenol	[1] [2]
Physical Form	Powder	2-Methoxy-4-(2-nitrovinyl)phenol	[2]
Purity	98%	2-Methoxy-4-(2-nitrovinyl)phenol	[2]
Melting Point	99-104 °C	2-Methoxy-4-nitrophenol (related compound)	[3]
Boiling Point	Not available	2-Methoxy-4-(2-nitrovinyl)phenol	
Solubility	Limited solubility in water; generally soluble in organic solvents like ethanol, methanol, and acetone.	2-Methoxy-4-vinylphenol (related compound)	[4]

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of its purity.

Methodology:

- **Sample Preparation:** A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[\[5\]](#)
- **Apparatus:** A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate measurement.[6]
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is reported as the melting point.[7] For a pure compound, this range is typically narrow (0.5-1 °C).[8]

Determination of Solubility

The solubility of a compound in various solvents provides insights into its polarity and potential for formulation.

Methodology:

- Solvent Selection: A range of solvents of varying polarity is chosen, such as water, ethanol, acetone, and diethyl ether.
- Procedure: A small, accurately weighed amount of the solute (e.g., 1-5 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).[9]
- Mixing: The mixture is vigorously agitated at a constant temperature.
- Observation: The solution is visually inspected for the complete dissolution of the solid. If the compound dissolves, it is recorded as soluble. If it does not, it is recorded as insoluble. For quantitative analysis, the concentration of the dissolved solute can be determined using spectroscopic or chromatographic techniques.[10][11]

Spectroscopic Characterization

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

Methodology:

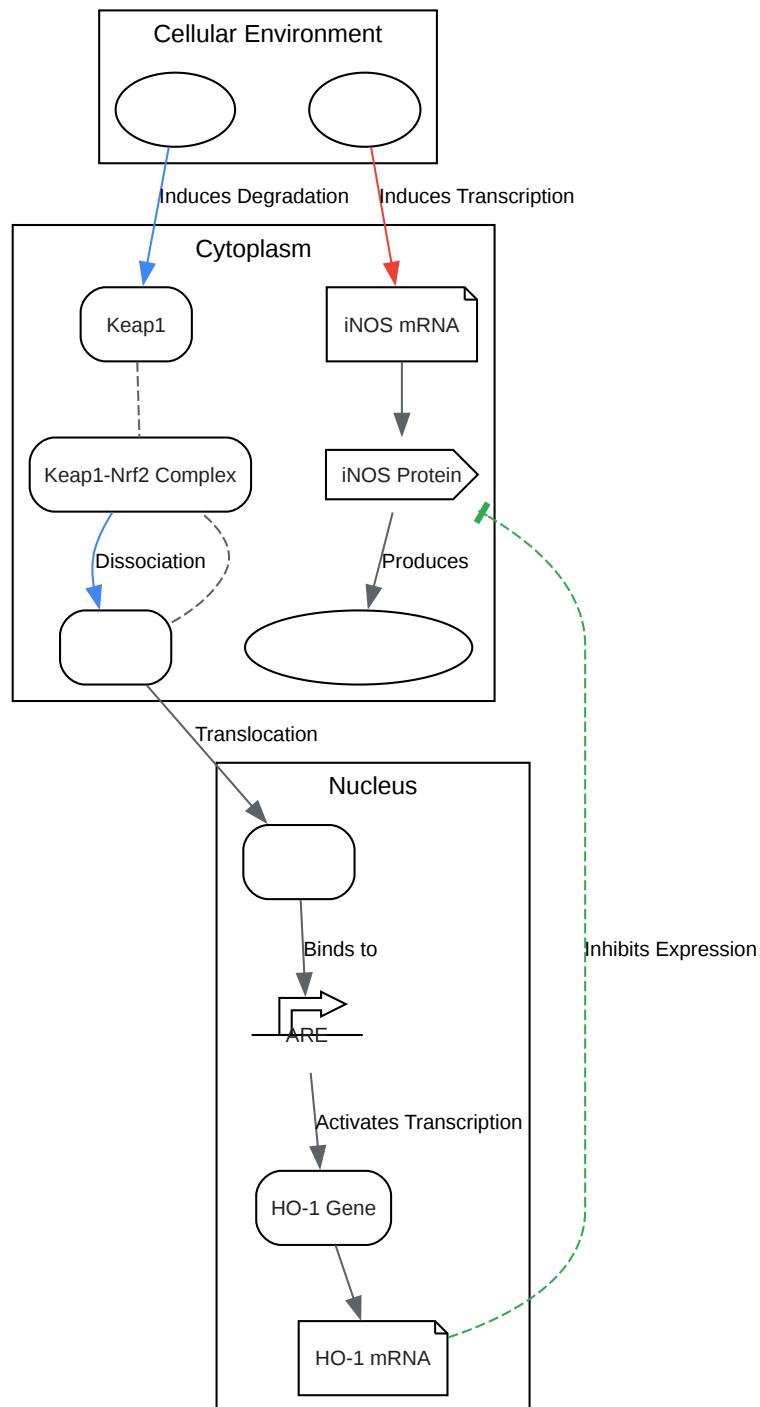
- Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).

- Instrumentation: The solution is transferred to an NMR tube and placed in the spectrometer.
- Data Acquisition: ^1H and ^{13}C NMR spectra are acquired. For ^1H NMR of **2-Methoxy-4-(2-nitrovinyl)phenol**, typical chemical shifts are observed for aromatic protons (δ 6.5–7.5 ppm) and nitrovinyl protons (δ 7.5–8.5 ppm).[\[1\]](#)
- Data Analysis: The chemical shifts, integration of signals, and coupling patterns are analyzed to confirm the structure of the molecule.

b. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Methodology:


- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS).
- Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
- Detection: The abundance of each ion is measured, and a mass spectrum is generated. The molecular ion peak confirms the molecular weight of the compound.

Potential Biological Signaling Pathway

While specific signaling pathway interactions for **2-Methoxy-4-(2-nitrovinyl)phenol** are not extensively documented, the structurally related compound, 2-methoxy-4-vinylphenol (2M4VP), has been shown to possess anti-inflammatory properties through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[\[12\]](#)[\[13\]](#) This pathway is a key regulator of cellular defense against oxidative stress.

Workflow of 2M4VP-mediated Anti-inflammatory Response:

Potential Anti-inflammatory Signaling Pathway of a Related Compound

[Click to download full resolution via product page](#)

Caption: Nrf2/ARE signaling pathway activated by 2-methoxy-4-vinylphenol.

Conclusion

This technical guide has summarized the currently available physicochemical properties of **2-Methoxy-4-(2-nitrovinyl)phenol** and provided standardized protocols for their experimental determination. While specific experimental data for this compound remains sparse, the information on related compounds and general methodologies offers a solid foundation for researchers. The exploration of the Nrf2/ARE signaling pathway, activated by a structurally similar molecule, highlights a potential avenue for investigating the biological activities of **2-Methoxy-4-(2-nitrovinyl)phenol**, particularly its anti-inflammatory and antioxidant capabilities. Further research is warranted to fully characterize this compound and unlock its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-4-(2-nitrovinyl)phenol | 6178-42-3 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. byjus.com [byjus.com]
- 8. athabascau.ca [athabascau.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. chem.ws [chem.ws]
- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b361433#what-are-the-physicochemical-properties-of-2-methoxy-4-2-nitrovinyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com